1-{4-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one; maleic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cinepazide maleate is a vasodilator primarily used in China for the treatment of cardiovascular and cerebrovascular diseases, as well as peripheral vascular diseases . It was discovered by scientists at Laboratoires Delalande (now part of Sanofi) in 1969 and was initially launched under the tradename Vasodistal . The compound works by potentiating A2 adenosine receptors, which helps in improving blood flow and reducing vascular resistance .
Preparation Methods
The synthesis of cinepazide maleate involves several steps:
Starting Materials: The primary starting materials are 3,4,5-trimethoxy cinnamic acid and 1-[(1-pyrrolidine carbonylmethyl)]piperazine.
Industrial Production: The industrial production method includes purification steps such as adding purified water, stirring, and washing to obtain the final product.
Chemical Reactions Analysis
Cinepazide maleate undergoes various chemical reactions:
Oxidation: It can undergo oxidation reactions, particularly affecting the piperazine ring.
Reduction: Reduction reactions can occur at the carbonyl group.
Substitution: Substitution reactions are common, especially involving the methoxy groups on the aromatic ring.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are usually carried out under mild to moderate temperatures and neutral to slightly acidic conditions.
Major Products: The major products formed depend on the type of reaction. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Cinepazide maleate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studying vasodilatory mechanisms and receptor interactions.
Industry: The compound is used in the pharmaceutical industry for the development of cardiovascular and cerebrovascular drugs.
Mechanism of Action
Cinepazide maleate operates primarily through its action on the smooth muscle cells lining the blood vessels. Its primary mechanism of action involves the inhibition of phosphodiesterase, an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, cinepazide maleate increases the intracellular levels of cAMP, leading to vasodilation . Additionally, it potentiates A2 adenosine receptors, further enhancing its vasodilatory effects .
Comparison with Similar Compounds
Cinepazide maleate can be compared with other vasodilators such as:
Cinnarizine: Used for the treatment of cerebral and peripheral vascular disorders.
Flunarizine: Known for its use in preventing migraines and treating vertigo.
Nicardipine: A calcium channel blocker used for hypertension and angina.
Nimodipine: Primarily used to treat subarachnoid hemorrhage.
Uniqueness: : Cinepazide maleate is unique in its dual mechanism of action, involving both phosphodiesterase inhibition and A2 adenosine receptor potentiation, which makes it particularly effective in treating cerebrovascular conditions .
Properties
Molecular Formula |
C26H35N3O9 |
---|---|
Molecular Weight |
533.6 g/mol |
IUPAC Name |
but-2-enedioic acid;1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C22H31N3O5.C4H4O4/c1-28-18-14-17(15-19(29-2)22(18)30-3)6-7-20(26)25-12-10-23(11-13-25)16-21(27)24-8-4-5-9-24;5-3(6)1-2-4(7)8/h6-7,14-15H,4-5,8-13,16H2,1-3H3;1-2H,(H,5,6)(H,7,8) |
InChI Key |
XSTJTOKYCAJVMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCN(CC2)CC(=O)N3CCCC3.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.